
2,3,6-Trifluorothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trifluorothiophenol is a chemical compound characterized by the presence of three fluorine atoms and a thiol group attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the direct fluorination of thiophenol derivatives using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by subsequent functional group transformations to yield the desired trifluorothiophenol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Trifluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Applications De Recherche Scientifique
2,3,6-Trifluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,3,6-Trifluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and other electrophilic species, making it a valuable ligand in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
- 2,3,5-Trifluorothiophenol
- 2,4,6-Trifluorothiophenol
- 2,3,6-Trifluorophenol
Comparison: 2,3,6-Trifluorothiophenol is unique due to the specific positioning of the fluorine atoms and the thiol group on the thiophene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to other trifluorothiophenol isomers or related compounds like trifluorophenol. The specific substitution pattern can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
13634-92-9 |
|---|---|
Formule moléculaire |
C6H3F3S |
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
2,3,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
Clé InChI |
MLVOAQKRZBBUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


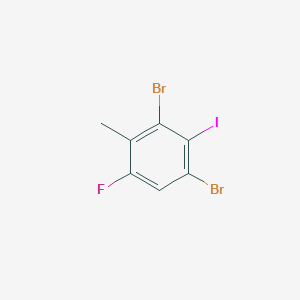
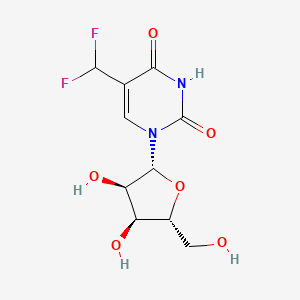


![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
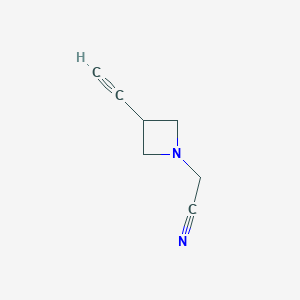

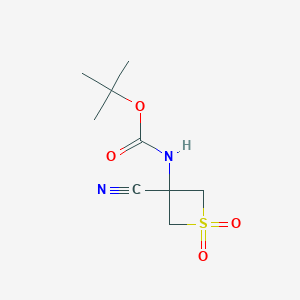
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
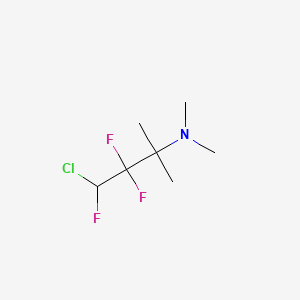


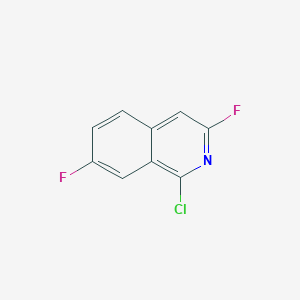
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
